Home > Products > Screening Compounds P140292 > Sarizotan hydrochloride
Sarizotan hydrochloride - 195068-07-6

Sarizotan hydrochloride

Catalog Number: EVT-281913
CAS Number: 195068-07-6
Molecular Formula: C22H22ClFN2O
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sarizotan, also known as EMD-128130, is a Dopamine D2 receptor partial agonist and Serotonin 1A receptor agonist. Sarizotan exhibits affinity at serotonin and dopamine receptors. Sarizotan effectively suppresses levodopa-induced dyskinesia in primate and rodent models of Parkinson's disease, and tardive dyskinesia in a rodent model. Sarizotan is a full agonist at D3 and D4.4 receptors (EC50=5.6 and 5.4 nM, respectively) but a partial agonist at D2S, D2L and D4.2 receptors (EC50=29, 23 and 4.5 nM, respectively). Sarizotan is an antagonist at D2S and D2L receptors (IC50=52 and 121 nM, respectively). Sarizotan is a full agonist at D2L, D3, D4.2 and D4.4 receptors (EC50=0.51, 0.47, 0.48 and 0.23 nM, respectively) but a partial agonist at D2S receptors (EC50=0.6 nM).
Source and Classification

Sarizotan hydrochloride is derived from a series of chemical modifications to create a compound that effectively interacts with specific neurotransmitter receptors. Its classification falls under the category of neurological agents, particularly those targeting dopaminergic and serotonergic systems. The compound has been studied extensively in preclinical and clinical settings, showcasing its pharmacological properties and therapeutic potential in neurological disorders .

Synthesis Analysis

The synthesis of sarizotan hydrochloride involves several key steps, primarily focusing on creating the core chromane structure. The process typically begins with the optical resolution of racemic 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran. This step is crucial as it leads to the formation of diastereomeric salts, which can be separated to isolate the desired enantiomer.

Key Steps in Synthesis

  1. Starting Material: The synthesis often starts with commercially available racemic 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran.
  2. Optical Resolution: This involves forming diastereomeric salts through reaction with an appropriate resolving agent.
  3. Formation of Chromane Structure: Subsequent reactions modify the chromane core to introduce necessary functional groups.
  4. Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt for improved solubility and stability .
Molecular Structure Analysis

The molecular structure of sarizotan hydrochloride can be described by its chemical formula C14H16ClNC_{14}H_{16}ClN and molecular weight of approximately 253.74 g/mol. The structure features a chromane backbone with an aminomethyl substituent that plays a critical role in receptor binding.

Structural Features

  • Chromane Core: Provides the foundational scaffold for receptor interaction.
  • Aminomethyl Group: Enhances binding affinity at dopamine and serotonin receptors.
  • Chloride Ion: Contributes to the stability and solubility of the compound in physiological conditions.

The three-dimensional conformation allows for optimal interaction with target receptors, which is essential for its pharmacological activity .

Chemical Reactions Analysis

Sarizotan hydrochloride participates in various chemical reactions that are relevant to its synthesis and metabolic pathways. These include:

  1. Acid-Base Reactions: The formation of the hydrochloride salt involves acid-base interactions that enhance solubility.
  2. Receptor Binding Interactions: Sarizotan engages in reversible binding with dopamine D2 and serotonin 1A receptors, influencing downstream signaling pathways.
  3. Metabolic Reactions: In vivo studies indicate that sarizotan undergoes hepatic metabolism, involving oxidation and conjugation processes that affect its pharmacokinetics .
Mechanism of Action

Sarizotan exerts its therapeutic effects primarily through its action on dopamine D2 receptors as a partial agonist and serotonin 1A receptors as an agonist.

Detailed Mechanism

  • Dopamine D2 Receptor Modulation: By acting as a partial agonist at this receptor, sarizotan can help balance dopaminergic activity, which is often disrupted in Parkinson's disease.
  • Serotonin 1A Receptor Agonism: This action may contribute to mood stabilization and reduction of dyskinesia by enhancing serotonergic neurotransmission.

The dual action on these receptors allows sarizotan to mitigate levodopa-induced dyskinesia while preserving some dopaminergic function, which is crucial for motor control .

Physical and Chemical Properties Analysis

Sarizotan hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form; also soluble in organic solvents like ethanol.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 200 °C (decomposes).
  • pH Range: Typically exhibits a pH range suitable for physiological applications (around 4.5 - 6.5) when dissolved in solution .
Applications

Sarizotan hydrochloride has been investigated for various scientific applications:

  1. Clinical Trials: It has been subjected to multiple clinical trials aimed at evaluating its efficacy in treating levodopa-induced dyskinesia in Parkinson's disease patients.
  2. Research Tool: Used in preclinical studies to understand dopaminergic and serotonergic interactions within neural pathways.
  3. Potential Therapeutic Agent: Its unique mechanism makes it a candidate for further exploration in treating other movement disorders or psychiatric conditions associated with dopaminergic dysregulation .
Neuropharmacological Mechanisms of Sarizotan Hydrochloride

Serotonergic Receptor Modulation: 5-HT1A Agonism and Implications for Mood Regulation

Sarizotan hydrochloride demonstrates high-affinity binding to serotonin 5-HT₁A receptors, functioning as a potent and selective agonist at these sites. This pharmacological property underlies its significant effects on mood regulation and neuroplasticity. In experimental models of Parkinson's disease, sarizotan (1-2.5 mg/kg) significantly reduced immobility time in the modified forced swim test – a behavioral measure of antidepressant-like activity – in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats [1]. This effect mirrors those observed with established antidepressants, suggesting shared mechanistic pathways through 5-HT₁A receptor activation.

The serotonergic modulation extends beyond behavioral effects to structural neuroplasticity. Chronic sarizotan administration stimulates cell proliferation in neurogenic brain regions, as evidenced by increased bromodeoxyuridine (BrdU) incorporation and Ki-67 staining in both the subgranular zone of the dentate gyrus and the subventricular zone of the striatum [1]. These effects are particularly pronounced in the dopamine-depleted hemisphere of 6-OHDA-lesioned rats. Furthermore, sarizotan enhances doublecortin expression (a marker of immature neurons) in the hippocampal subgranular zone when co-administered with L-DOPA/benserazide [1]. This neurogenic effect is mechanistically significant since reduced cell proliferation in these regions is documented in both post-mortem PD brains and experimental Parkinsonism.

The role of 5-HT₁A receptors in mood regulation is further substantiated by evidence that 5-HT₁A receptor knockout mice display increased anxiety-related behavior that remains unresponsive to conventional antidepressant treatment [1]. Additionally, selective 5-HT₁A receptor antagonism decreases cell proliferation, while receptor stimulation increases it, establishing a direct link between sarizotan's mechanism of action and neurogenic processes implicated in mood disorders [1]. Beyond Parkinson's disease, sarizotan's 5-HT₁A agonism has therapeutic implications for Rett syndrome, where it may restore normal breathing rhythm by compensating for deficient serotonin signaling in respiratory control centers [7].

Table 1: Neurogenic Effects of Sarizotan Hydrochloride in 6-OHDA-Lesioned Rats

Neurogenic MarkerBrain RegionEffect of SarizotanSignificance
BrdU IncorporationSubgranular zone (dentate gyrus)↑ 72%Measures cell proliferation
Ki-67 StainingSubventricular zone (striatum)↑ 68%Endogenous mitosis marker
Doublecortin (DCX)Subgranular zone (dentate gyrus)↑ (with L-DOPA co-administration)Marker of immature neurons
Cell Proliferation6-OHDA-lesioned hemisphere↑↑ (vs. intact hemisphere)Restoration of neurogenic capacity

Dopaminergic Receptor Interactions: Partial Agonism/Antagonism at D2-like Receptors

Sarizotan hydrochloride exhibits a complex pharmacological profile at dopaminergic receptors, with differential activity across D₂-like receptor subtypes (D₂S, D₂L, D₃, D₄.2, D₄.4). Functional studies using human D₂-like receptors stably expressed in AtT-20 neuroendocrine cells reveal that sarizotan acts as a partial agonist at D₃ and D₄ receptors while functioning as an antagonist at D₂ receptors [2] [4]. This functional selectivity is pathway-dependent, with sarizotan demonstrating pathway-specific efficacy at individual receptor subtypes:

At D₃ receptors, sarizotan acts as a partial agonist for both adenylyl cyclase inhibition (intrinsic activity = 0.45) and G-protein-coupled inward rectifier potassium (GIRK) channel activation (intrinsic activity = 0.68). In contrast, at D₂ receptors, it functions as a full antagonist for adenylyl cyclase inhibition (intrinsic activity = 0) while exhibiting weak partial agonist activity (intrinsic activity = 0.27) for GIRK channel activation [2]. This differential signaling highlights the phenomenon of functional selectivity, where a ligand elicits different functional responses through the same receptor depending on the signaling pathway.

The binding affinity profile reveals sarizotan's preferential binding to specific subtypes: highest affinity for D₄.2, D₄.4, and D₃ receptor subtypes (Kᵢ = 1.0-2.3 nM), with approximately 5-fold lower affinity for D₂ receptors (Kᵢ = 11.5 nM) [2] [5]. This receptor subtype selectivity has significant implications for Parkinson's disease therapeutics, particularly regarding dyskinesia management. Unlike pure D₂ antagonists that may worsen parkinsonism, sarizotan's partial agonism at D₃ receptors enables antidyskinetic effects without compromising the antiparkinsonian benefits of L-DOPA [2] [3]. This nuanced activity profile distinguishes sarizotan from classical neuroleptics and positions it as a modulator rather than a blocker of dopaminergic signaling.

Table 2: Functional Selectivity of Sarizotan at Human D2-like Dopamine Receptors

Receptor SubtypeAdenylyl Cyclase InhibitionGIRK Channel ActivationBinding Affinity (Kᵢ, nM)
D₂SFull antagonist (IA=0)Partial agonist (IA=0.27)11.5
D₂LFull antagonist (IA=0)Partial agonist (IA=0.29)11.5
D₃Partial agonist (IA=0.45)Partial agonist (IA=0.68)2.3
D₄.2Partial agonist (IA=0.35)Partial agonist (IA=0.42)1.0
D₄.4Partial agonist (IA=0.40)Partial agonist (IA=0.39)1.2

IA: Intrinsic Activity relative to dopamine (=1.0)

Synergistic Modulation of 5-HT1A and Dopaminergic Pathways in Motor and Non-Motor Symptom Management

The therapeutic potential of sarizotan hydrochloride stems from its simultaneous engagement of serotonergic and dopaminergic systems, creating a unique neuromodulatory profile that addresses both motor and non-motor symptoms. In Parkinsonian models, this dual mechanism enables sarizotan to reduce dyskinesias while preserving – or even enhancing – the efficacy of L-DOPA. In MPTP-lesioned primates, low-dose sarizotan (1 mg/kg) administered before L-DOPA significantly reduced dyskinesias by 45-60% without compromising the antiparkinsonian effects of L-DOPA [3]. This antidyskinetic effect is attributed to sarizotan's 5-HT₁A agonism, which modulates striatal serotonin terminals responsible for converting L-DOPA to dopamine in advanced Parkinson's disease, promoting more physiological dopamine release [3] [4].

The functional synergy between serotonergic and dopaminergic pathways extends beyond motor symptom control. Sarizotan's antidepressant-like properties in the forced swim test occur independently of anxiolytic effects (no changes in thigmotaxis or corner time) in 6-OHDA-lesioned rats, suggesting a specific mood-regulating effect distinct from generalized behavioral activation [1]. This differential activity profile is clinically relevant since depression in Parkinson's disease often presents without classic anxiety components. The co-administration of sarizotan with L-DOPA/benserazide produces additive neurorestorative effects, significantly enhancing doublecortin expression in the hippocampus beyond what either agent achieves alone [1]. This suggests that sarizotan may counteract the potential neurogenic deficits associated with chronic L-DOPA monotherapy.

Sarizotan's dual mechanism also addresses non-dopaminergic aspects of motor complications. By activating 5-HT₁A receptors in the corticostriatal pathway, sarizotan reduces glutamatergic overactivity implicated in dyskinesia pathogenesis [3] [4]. Simultaneously, its partial D₃ agonism modulates striatal D₁ receptor signaling without blocking it, thereby preventing the development of abnormal involuntary movements while maintaining motor benefit [2] [4]. This balanced neuromodulation represents a promising approach for managing treatment-resistant "off" periods in Parkinson's disease that have a non-dopaminergic basis [4]. Beyond Parkinson's disease, the serotonergic component of sarizotan's action shows potential for addressing breathing abnormalities in Rett syndrome through modulation of respiratory rhythm generators in the brainstem [7].

Table 3: In Vivo Effects Demonstrating Sarizotan's Synergistic Actions

Experimental ModelMotor EffectsNon-Motor EffectsNeuroplasticity Effects
6-OHDA-lesioned ratsReduced L-DOPA-induced rotations; Attenuated dyskinesias↓ Immobility in forced swim test (antidepressant-like)↑ Cell proliferation in dentate gyrus and striatum
MPTP-lesioned primates45-60% ↓ dyskinesias; Maintained L-DOPA efficacyNo worsening of parkinsonismNot assessed
L-DOPA co-administrationCounteracted supersensitized rotationNo anxiety-like effects↑↑ Doublecortin in hippocampal subgranular zone

Properties

CAS Number

195068-07-6

Product Name

Sarizotan hydrochloride

IUPAC Name

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride

Molecular Formula

C22H22ClFN2O

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1

InChI Key

QDLVYMYXOLGZOD-ZMBIFBSDSA-N

SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

EMD-128130; EMD128130; EMD 128130; EMD-77697; EMD-77697; EMD-77697; Sarizotan hydrochloride; Sarizotan HCl

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.